3-Methyl-1,3-diphenylbutan-2-one
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Overview
Description
3-Methyl-1,3-diphenylbutan-2-one is an organic compound with the molecular formula C17H18O It is a ketone characterized by the presence of a methyl group and two phenyl groups attached to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-diphenylbutan-2-one typically involves the reaction of benzyl chloride with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired ketone. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the Friedel-Crafts acylation of benzene with acetone in the presence of a Lewis acid catalyst such as aluminum chloride. This method allows for the large-scale production of the compound with high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1,3-diphenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like halogens (e.g., bromine) and catalysts such as iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Alcohols or other reduced derivatives.
Substitution: Substituted aromatic compounds with various functional groups.
Scientific Research Applications
3-Methyl-1,3-diphenylbutan-2-one has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1,3-diphenylbutan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylacetophenone: Similar in structure but lacks the methyl group.
3,3-Dimethyl-2-butanone: Similar backbone but different substituents.
α-Methylstyrene: Contains a phenyl group but differs in the position of the methyl group.
Uniqueness
3-Methyl-1,3-diphenylbutan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties
Properties
CAS No. |
6304-68-3 |
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Molecular Formula |
C17H18O |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
3-methyl-1,3-diphenylbutan-2-one |
InChI |
InChI=1S/C17H18O/c1-17(2,15-11-7-4-8-12-15)16(18)13-14-9-5-3-6-10-14/h3-12H,13H2,1-2H3 |
InChI Key |
BBTWUMZHDIKGCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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